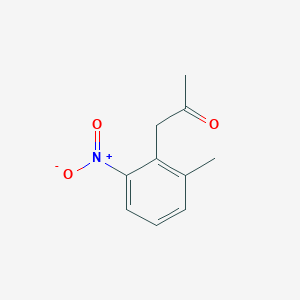

1-(2-Methyl-6-nitrophenyl)propan-2-one

Description

Contextual Significance of Substituted Nitroaromatic Ketones in Organic Synthesis

Substituted nitroaromatic ketones are a cornerstone class of intermediates in organic synthesis, valued for the diverse reactivity imparted by their constituent functional groups. sciencemadness.org The nitro group, a powerful electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a synthetic precursor to a variety of other nitrogen-containing functionalities, most notably amines. sciencemadness.orgnih.gov The transformation of a nitro group to an amino group via reduction is a fundamental and widely used strategy for introducing basic centers into molecules and for constructing heterocyclic rings. researchgate.net

The ketone function, on the other hand, provides a site for numerous nucleophilic addition and condensation reactions, forming the basis for extending carbon skeletons. The combination of these two groups on an aromatic ring creates a powerful synthon for building complex molecular frameworks. For instance, the reduction of the nitro group in an ortho-nitroaryl ketone can be followed by an intramolecular condensation with the ketone to form important heterocyclic systems like quinolines.

α-Nitroketones, where the nitro group is adjacent to the carbonyl, are particularly useful reagents in metal- and organocatalyzed reactions, enabling a range of carbon-carbon and carbon-heteroatom bond formations. colab.ws The unique chemical behavior and reactivity of nitro compounds make them valuable as building blocks for a wide array of products, including pharmaceuticals, dyes, and agricultural chemicals. nih.gov

Overview of Research Trajectories for Arylpropanone Derivatives

Research involving arylpropanone derivatives is largely driven by their utility as precursors to pharmacologically active compounds. advancionsciences.com A significant trend in medicinal and pharmaceutical chemistry is the design and synthesis of novel heterocyclic compounds, many of which can be efficiently prepared from arylpropanone starting materials. scrivenerpublishing.comresearchgate.net The general research trajectory focuses on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, selective, and environmentally benign methods to synthesize and modify arylpropanones. This includes the exploration of new catalysts and reaction conditions.

Library Synthesis for Drug Discovery: Arylpropanone scaffolds are often used to generate large libraries of related compounds. These libraries are then screened for biological activity against various therapeutic targets, accelerating the drug discovery process.

Total Synthesis of Natural Products: Many complex natural products contain structural motifs that can be traced back to arylpropanone precursors. Research in this area leverages the known reactivity of these ketones to achieve the stereocontrolled synthesis of intricate molecular targets.

Medicinal Chemistry Applications: Arylpropanone derivatives themselves, or the compounds derived from them, are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The structural features of 1-(2-Methyl-6-nitrophenyl)propan-2-one make it a candidate for research aligned with these trajectories, particularly as an intermediate for synthesizing sterically constrained or functionally dense heterocyclic systems.

Historical Perspective of Chemical Investigations on Related Compounds

The chemistry underpinning the synthesis and reactivity of compounds like this compound has a rich history dating back to the 19th century. The chemistry of nitro compounds, in particular, has been developing alongside organic chemistry itself. nih.gov Several landmark discoveries laid the foundation for the contemporary use of nitroaromatic ketones.

One of the earliest and most significant discoveries was the Henry Reaction , or nitro-aldol reaction, reported by Louis Henry in 1895. wikipedia.org This reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, is a fundamental tool for constructing β-nitro alcohols, which can be subsequently oxidized to α-nitro ketones. wikipedia.org

Around the same period, the Nef Reaction (discovered circa 1894) provided a crucial method for converting a primary or secondary nitroalkane into the corresponding aldehyde or ketone. sciencemadness.org This reaction demonstrated the synthetic equivalence of a nitroalkane to a carbonyl compound, greatly expanding its utility. sciencemadness.org

The early 20th century saw further exploration of the reactivity of these compounds. For example, the reductive coupling of nitro compounds with ketones to furnish amines and their derivatives has been known since the 1940s, providing an early pathway to nitrogen-containing molecules. These foundational reactions have been continuously refined over the past century, with modern research focusing on asymmetric catalysis and milder reaction conditions to improve their efficiency and selectivity. wikipedia.org

Data Tables

Table 1: Key Historical Reactions Relevant to Nitroalkane and Ketone Chemistry

| Reaction Name | Year Discovered | Description | Synthetic Utility |

| Henry Reaction | 1895 | Base-catalyzed reaction of a nitroalkane and a carbonyl compound to form a β-nitro alcohol. wikipedia.org | C-C bond formation; synthesis of amino alcohols and nitro ketones. wikipedia.org |

| Nef Reaction | c. 1894 | Acid-mediated conversion of a salt of a primary or secondary nitroalkane to an aldehyde or ketone. sciencemadness.org | Conversion of a nitro group to a carbonyl group. sciencemadness.org |

| Reductive Amination | c. 1940s | Coupling of nitro compounds with aldehydes/ketones under reductive conditions to yield secondary or tertiary amines. | Synthesis of complex amines from simple precursors. |

Table 2: Functional Group Properties of this compound

| Functional Group | Position | Role in Synthesis | Potential Transformations |

| Nitro (-NO₂) | Ortho (C6) | Electron-withdrawing group; precursor to amine. | Reduction to amine (-NH₂); Nef reaction (if on alkyl carbon). sciencemadness.orgnih.gov |

| Ketone (C=O) | Propan-2-one | Electrophilic center for nucleophilic attack. | Reduction to alcohol; condensation reactions; enolate formation. |

| Methyl (-CH₃) | Ortho (C2) | Steric hindrance; potential site for functionalization. | Influences conformation and reactivity of adjacent groups. |

| Aryl Ring | - | Aromatic scaffold. | Electrophilic/nucleophilic aromatic substitution (reactivity modified by substituents). |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-(2-methyl-6-nitrophenyl)propan-2-one |

InChI |

InChI=1S/C10H11NO3/c1-7-4-3-5-10(11(13)14)9(7)6-8(2)12/h3-5H,6H2,1-2H3 |

InChI Key |

JPOWMPPIBLNNJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methyl 6 Nitrophenyl Propan 2 One

Comprehensive Analysis of Established Synthetic Routes

Established synthetic routes for analogous polysubstituted aromatic ketones provide a framework for devising a pathway to 1-(2-methyl-6-nitrophenyl)propan-2-one. The order of reactions is critical to achieving the desired 1,2,6-substitution pattern due to the directing effects of the functional groups. libretexts.org

Friedel-Crafts acylation is a cornerstone reaction for forming aryl ketones by treating an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organicmystery.com A potential, though problematic, approach to synthesizing the target compound could involve the acylation of a pre-existing nitrotoluene derivative.

However, this route faces significant limitations. The Friedel-Crafts reaction is notoriously ineffective on strongly deactivated aromatic rings. libretexts.orgyoutube.com The nitro group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making the reaction proceed very slowly, if at all. youtube.comquora.com Furthermore, the Lewis acid catalyst can complex with the oxygen atoms of the nitro group, rendering the catalyst ineffective. quora.com Therefore, a direct Friedel-Crafts acylation on 2-methyl-nitrobenzene or 3-nitrotoluene (B166867) would not be a viable synthetic strategy.

A more plausible strategy involves introducing the nitro group onto a precursor molecule that already contains the methyl and propan-2-one substituents. This approach hinges on the nitration of 1-(2-methylphenyl)propan-2-one (B1585855). The success of this reaction depends on the directing effects of the substituents already present on the ring. unizin.org

The methyl group (-CH₃) is an activating group and an ortho, para-director. pressbooks.pubchemguide.co.uk The acetylmethyl group (-CH₂COCH₃) is generally considered to be a weak deactivating group and also an ortho, para-director due to hyperconjugation and the ability of the adjacent methylene (B1212753) group to stabilize the intermediate carbocation. When both are present, their combined influence directs incoming electrophiles. For the precursor 1-(2-methylphenyl)propan-2-one, the methyl group is at position 2. It will direct incoming electrophiles to positions 3, 5, and 1 (para). The acetylmethyl group at position 1 will direct to positions 2, 4, and 6. The most likely positions for nitration would be those activated by both groups, but steric hindrance must also be considered. Nitration at the 6-position is sterically hindered by the adjacent methyl group, and nitration at the 3-position is also possible. Therefore, the nitration of 1-(2-methylphenyl)propan-2-one would likely yield a mixture of isomers, including the desired this compound and other nitrated products, which would then require separation.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -CH₂COCH₃ (Acetylmethyl) | Weakly Deactivating | Ortho, Para |

| -COCH₃ (Acyl) | Deactivating | Meta |

This table summarizes the general directing effects of various functional groups relevant to the synthesis discussed.

Reductive amination is a powerful method for converting ketones and aldehydes into amines. frontiersin.org This process typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.net While not a direct synthesis of the target ketone, this pathway is highly relevant for the transformation of analogous nitro-substituted ketones into corresponding amines, which are valuable synthetic intermediates.

For a compound like this compound, the ketone functionality could be converted to an amine. A one-pot reaction could even be envisioned where the nitro group is first reduced to a primary amine, which then reacts with the ketone of another molecule, or an external carbonyl compound, followed by reduction to form a secondary or tertiary amine. bohrium.comnih.gov This methodology showcases the synthetic versatility of nitro-ketone structures, allowing for the creation of complex amine derivatives. rsc.org

A logical multi-step synthesis is often the most effective way to control the regiochemistry of polysubstituted aromatic compounds. libretexts.org For this compound, a feasible sequence would begin with a readily available starting material like o-toluidine (B26562) (2-methylaniline).

A potential synthetic sequence is outlined below:

Protection of the Amine: The amino group of o-toluidine is first protected, for example, by acetylation with acetic anhydride to form N-(2-methylphenyl)acetamide. This is necessary because an unprotected amino group would interfere with subsequent reactions like Friedel-Crafts acylation and can be easily oxidized during nitration.

Friedel-Crafts Acylation: The protected intermediate can then undergo Friedel-Crafts acylation. The acetamido group is an ortho, para-director, guiding the incoming acyl group.

Nitration: The resulting ketone is then nitrated. The directing effects of the existing groups would need to be carefully considered to achieve substitution at the desired position.

Deprotection and Diazotization: The protecting group is removed, and the resulting amino group is converted into a diazonium salt using nitrous acid.

Removal of the Diazonium Group: The diazonium group can then be removed via reductive deamination (e.g., with hypophosphorous acid), leaving the desired this compound.

This multi-step approach, while longer, provides greater control over the placement of each functional group. energetic-materials.org.cn

Precursor Chemistry and Strategic Selection of Building Blocks

The choice of starting materials is fundamental to the efficiency and success of the synthesis. Substituted toluenes and nitrobenzenes are common and versatile building blocks in organic synthesis. researchgate.netresearchgate.net

Toluene (B28343) Derivatives: Starting with a substituted toluene, such as o-xylene (B151617) or o-toluidine, provides the foundational methyl group in the correct position. For instance, Friedel-Crafts acylation of o-xylene could be a starting point, followed by selective oxidation and nitration steps. Toluene and its derivatives are often used to prepare aromatic aldehydes and ketones through various oxidation and substitution reactions. organicmystery.com

Nitrobenzene (B124822) Derivatives: Alternatively, starting with a nitrobenzene derivative could also be considered. researchgate.net For example, a reaction might start with 2-nitrotoluene. Although direct Friedel-Crafts acylation is not feasible, other methods to introduce a three-carbon chain could be explored. Nitro compounds are versatile intermediates, and their nitro group can be used to direct other substituents or be transformed into other functional groups, such as amines, which are themselves powerful directing groups. unpatti.ac.idnih.gov

Table 2: Summary of Potential Synthetic Strategies

| Strategy | Key Reaction | Starting Material (Example) | Advantages | Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation | 3-Nitrotoluene | Direct introduction of ketone | Ineffective on deactivated rings |

| Nitration of Precursor | Nitration | 1-(2-methylphenyl)propan-2-one | Plausible route | Potential for isomer formation |

| Multi-Step Synthesis | Multiple steps | o-Toluidine | High regiochemical control | Longer synthesis, more steps |

| Building Block Approach | Various | 2-Nitrotoluene | Utilizes common chemicals | Requires non-standard methods to add side-chain |

This interactive table summarizes the key aspects of the synthetic methodologies discussed.

Preparation of Key Aliphatic Ketone Moieties

The synthesis of the propan-2-one (acetone) moiety attached to the substituted phenyl ring is a critical step. Generally, the introduction of an aliphatic ketone can be achieved through various established organic chemistry reactions. While direct Friedel-Crafts acylation on the nitrated aromatic ring is often challenging due to the ring's deactivation by the nitro group, alternative methods focus on building the side chain from a precursor functional group.

Common preparatory methods for aliphatic ketones that could be adapted for this synthesis include:

Oxidation of Secondary Alcohols : A widely used method involves the oxidation of a corresponding secondary alcohol, 1-(2-methyl-6-nitrophenyl)propan-2-ol. Various oxidizing agents can be employed for this transformation. pw.livebyjus.com

From Acyl Chlorides : Ketones can be effectively prepared by reacting acyl chlorides with organocadmium reagents, specifically dialkyl cadmium. pw.livebyjus.com This would involve a precursor where the aromatic part is linked to a suitable acid chloride.

From Nitriles : The reaction of a nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone. byjus.com This pathway would necessitate the synthesis of 2-(2-methyl-6-nitrophenyl)acetonitrile (B13617308) as an intermediate.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity of this compound is contingent upon the meticulous optimization of several reaction parameters. The synthesis often involves a nitration step on a substituted toluene derivative, followed by the elaboration of the side chain. Each of these steps is sensitive to the reaction environment.

Influence of Catalytic Systems on Reaction Efficiency

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. ctppc.org In the context of synthesizing this compound, catalytic systems play a crucial role, particularly in the formation of the carbon-carbon bond linking the aromatic ring and the ketone side chain.

For instance, in coupling reactions that might be employed to attach the propan-2-one group, palladium-based catalysts are frequently used. The efficiency of these catalysts can be significantly influenced by the choice of ligands and additives.

Table 1: Comparison of Catalytic Systems in Aryl Ketone Synthesis

| Catalyst System | Typical Substrates | General Efficiency | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ with PEG | Aryl boronic acids and acyl chlorides | High yields | Can be performed in water, reusable catalyst system. organic-chemistry.org |

| Nickel/Photoredox Catalysis | Aryl halides and aldehydes | Excellent yields | Mild, operationally simple, broad functional group tolerance. organic-chemistry.org |

| Copper(I) Salts (e.g., CuCN) | Assembly reactions (e.g., with diazo esters and imines) | High yields, good diastereoselectivity | Effective for constructing complex heterocyclic structures. acs.orgnih.gov |

| Solid Acid Catalysts (e.g., AlPW₁₂O₄₀) | Friedel-Crafts acylation with carboxylic acids | Effective under solvent-free conditions | Stable, non-hygroscopic, and easily prepared. organic-chemistry.org |

The nitro group on the aromatic ring can sometimes interfere with or "poison" certain catalysts. ctppc.org Therefore, selecting a robust catalytic system that is tolerant of the nitro functionality is paramount for a successful synthesis.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter that can dramatically influence reaction rates, selectivity, and even the course of a reaction. In the synthesis of nitrated aromatic compounds, the solvent's polarity and ability to stabilize charged intermediates are particularly important. For instance, in peptide synthesis, a related field involving complex organic molecules, replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc) has been a priority. unibo.it Ethyl acetate was selected not only for its favorable technical characteristics but also because it is readily available and less water-sensitive, which is important when using water-sensitive reagents. unibo.it

Table 2: Influence of Solvents on Reaction Conversion

| Solvent | Relative Polarity | General Application | Observed Effects on Conversion |

|---|---|---|---|

| Ethyl Acetate (EtOAc) | Medium | Coupling reactions, extractions | Exhibited high conversion rates and is a greener alternative to DMF. unibo.it |

| Tetrahydrofuran (THF) | Medium | Grignard reactions, organometallic chemistry | Showed high conversion rates in certain coupling reactions. unibo.it |

| Acetonitrile (B52724) (ACN) | High | Chromatography, polar reactions | Demonstrated high conversion rates. unibo.it |

| Toluene | Low | Azeotropic distillation, non-polar reactions | Often used in reactions involving copper catalysts under microwave irradiation. acs.org |

Reaction medium engineering also involves considering the use of biphasic systems or solvent-free conditions to facilitate product separation and reduce waste.

Temperature, Pressure, and Concentration Control in Reaction Development

Precise control over temperature, pressure, and reactant concentration is essential for maximizing yield and ensuring the safety of the reaction, especially during exothermic processes like nitration. cetjournal.it

Temperature : The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to the formation of unwanted by-products or even runaway reactions. cetjournal.it An improved method for synthesizing the precursor 2-methyl-6-nitroaniline (B18888) involves separating the acetylation and nitration steps, which allows for easier control of the nitration temperature. researchgate.netsemanticscholar.org

Pressure : While many steps in the synthesis of this compound can be performed at atmospheric pressure, certain transformations may benefit from elevated pressure. In flow chemistry, applying back-pressure allows solvents to be heated beyond their normal boiling points (superheated conditions), which can dramatically accelerate reaction rates. nih.gov For example, a reaction that takes days at room temperature could potentially be completed in minutes at 200 °C under superheated conditions. nih.gov

Concentration : The concentration of reactants influences the reaction kinetics. Careful control, often through the slow addition of a key reagent, is necessary to maintain the optimal reaction rate and temperature profile.

Modern laboratory equipment allows for precise, automated control of these parameters, enabling the development of robust and scalable synthetic processes. cetjournal.it

Stereoselective Synthesis Approaches for Chiral Analogs

The structure of this compound is achiral. However, if a chiral center were to be introduced, for instance by creating a chiral carbon in the aliphatic side chain, stereoselective synthesis would become a critical consideration. Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule.

General approaches to stereoselective synthesis that could be hypothetically applied include:

Use of Chiral Catalysts : A chiral catalyst can direct the reaction to form predominantly one enantiomer.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to guide the stereochemical outcome of a reaction, after which it is removed.

Substrate Control : If the starting material already contains a chiral center, it can influence the formation of new stereocenters.

While specific methods for the stereoselective synthesis of analogs of this compound are not detailed in the available literature, these established principles of asymmetric synthesis would form the foundation for such an endeavor.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound involves a holistic assessment of the entire synthetic route.

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents : Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as ethyl acetate, water, or ethanol (B145695). unibo.itresearchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. The use of microwave irradiation can sometimes be a more energy-efficient heating method. researchgate.netresearchgate.net

Catalysis : Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents, as this reduces waste. ctppc.org

Waste Prevention : Designing processes to minimize waste generation. Continuous flow manufacturing is one approach that can reduce waste and improve safety and efficiency. uniroma1.itsemanticscholar.org

By integrating these principles, the synthesis of this compound can be made more environmentally sustainable and economically viable.

Solvent-Free Synthetic Methodologies

Traditional organic syntheses often rely on large quantities of volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free synthetic methods has become a key area of research in green chemistry. These methods not only reduce environmental impact but can also lead to improved reaction rates, higher yields, and simpler purification procedures.

Solvent-free techniques applicable to the synthesis of aryl ketones and their derivatives include mechanochemistry (high-speed ball milling) and microwave-assisted synthesis. tandfonline.commdpi.com For instance, the Gewald reaction to produce 2-aminothiophenes from aryl ketones has been successfully performed under solvent-free ball milling conditions, demonstrating the feasibility of complex organic transformations without a bulk solvent medium. mdpi.com Similarly, the synthesis of α,β-unsaturated ketones from acetals and aryl ketones has been achieved efficiently using Lewis acid catalysts under solvent-free microwave irradiation, offering significant improvements in reaction times and yields over conventional heating methods. tandfonline.comtandfonline.com

In the context of synthesizing this compound, a key step would be the nitration of an appropriate precursor. Solvent-free nitration of aromatic compounds like toluene has been demonstrated using solid acid catalysts such as Nb2O5/SiO2 or supported tungstate. ijcce.ac.irresearchgate.net These solid catalysts can replace corrosive liquid acid mixtures and can often be recycled, further enhancing the environmental credentials of the process. The reaction is typically performed by mixing the aromatic substrate, the nitrating agent (e.g., nitric acid), and the solid catalyst, sometimes with gentle heating.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for a Representative Aryl Ketone Transformation

| Parameter | Conventional Solvent-Based Method | Solvent-Free Microwave Method tandfonline.com |

|---|---|---|

| Reaction | Acetal + Aryl Ketone → α,β-Unsaturated Ketone | Acetal + Aryl Ketone → α,β-Unsaturated Ketone |

| Solvent | Organic Solvent (e.g., Ethanol) | None |

| Catalyst | Lewis Acid | Lewis Acid |

| Reaction Time | 10 hours (at 100°C) | Minutes |

| Yield | 60% | >84% |

| Work-up | Solvent extraction, evaporation | Direct isolation or simple wash |

This table illustrates the typical advantages observed in solvent-free systems, including drastically reduced reaction times and improved product yields. tandfonline.com Applying such a solvent-free approach to the nitration of 2-methylphenylacetone could potentially offer a more sustainable route to this compound.

Atom Economy and By-product Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. rsc.org The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no waste by-products are formed. Addition and rearrangement reactions are inherently high in atom economy, while substitution and elimination reactions tend to be less efficient. rsc.org

The traditional method for nitrating aromatic compounds uses a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com While effective, this "mixed acid" nitration suffers from poor atom economy. The sulfuric acid acts as a catalyst to generate the reactive nitronium ion (NO₂⁺) from nitric acid, but in the process, it generates water and bisulfate ions as by-products. cerritos.edumasterorganicchemistry.com

A significant portion of the reactants' mass does not end up in the desired nitroaromatic product, leading to a low atom economy. For example, an alternative synthesis of nitrobenzene using a triflate catalyst shows a significant improvement in atom economy (87%) compared to the traditional process (51%), with water being the only by-product. rsc.org Novel approaches, such as using a nitrogen dioxide–oxygen system with a cocatalyst, aim for 100% theoretical efficiency of the nitrating agent, producing only water as a by-product. tandfonline.com

Table 2: Theoretical Atom Economy for Benzene Nitration

| Reaction | Reactants (and Molar Mass) | Desired Product (and Molar Mass) | By-products | Atom Economy (%) |

|---|---|---|---|---|

| Mixed Acid Nitration | Benzene (78.11) + HNO₃ (63.01) | Nitrobenzene (123.11) | H₂O (18.02) | 87.2%* |

Beyond the inherent by-products of the reaction chemistry, minimizing unwanted side products is crucial. In the nitration of a substituted toluene derivative like 2-methylphenylacetone, the primary challenge is controlling regioselectivity. The methyl group is an ortho-, para-director, while the propan-2-one group is a meta-director. Their combined influence can lead to a mixture of isomeric products. For example, the nitration of toluene itself typically yields a mixture of ortho-nitrotoluene (~57%), para-nitrotoluene (~38%), and a small amount of meta-nitrotoluene (~5%). uwosh.edu

Minimizing these isomeric by-products for the synthesis of this compound would require careful optimization of reaction conditions (temperature, catalyst, nitrating agent) to favor the desired 2,6-disubstituted pattern. The formation of these isomers not only reduces the yield of the target compound but also complicates purification, generating more chemical waste and increasing costs.

Reactivity and Chemical Transformations of 1 2 Methyl 6 Nitrophenyl Propan 2 One

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group, primarily undergoing reductive transformations to yield the corresponding amino analog.

Reductive Processes to Amino Analogs

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through both catalytic hydrogenation and chemical reduction using stoichiometric reagents. The resulting product of these reductions is 1-(2-amino-6-methylphenyl)propan-2-one.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. rsc.org For substrates similar to 1-(2-Methyl-6-nitrophenyl)propan-2-one, the reaction is generally carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the resulting amine. researchgate.net

In some cases, the reduction of a nitro group in a molecule that also contains other reducible functional groups, such as an oxime, can lead to subsequent intramolecular reactions, like the formation of indole (B1671886) or quinoline (B57606) derivatives. rsc.org

Table 1: Catalysts for Hydrogenation of the Nitro Group

| Catalyst | Typical Solvent | Product |

|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Methanol | 1-(2-amino-6-methylphenyl)propan-2-one |

| Platinum(IV) Oxide (PtO₂) | Ethyl Acetate, Acetic Acid | 1-(2-amino-6-methylphenyl)propan-2-one |

| Raney Nickel (Raney Ni) | Ethanol | 1-(2-amino-6-methylphenyl)propan-2-one |

Alternatively, the nitro group can be reduced using stoichiometric reducing agents, a classic method in organic synthesis. researchgate.net This approach avoids the need for high-pressure hydrogenation equipment. Common reagents for this transformation include metals in the presence of an acid, such as iron in acetic acid or hydrochloric acid, and tin or tin(II) chloride in hydrochloric acid. These methods are robust and effective for the reduction of a wide range of nitroaromatic compounds.

Table 2: Stoichiometric Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous, Heat | 1-(2-amino-6-methylphenyl)propan-2-one |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol, Heat | 1-(2-amino-6-methylphenyl)propan-2-one |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | 1-(2-amino-6-methylphenyl)propan-2-one |

Reactions Involving Nitrogen Atom Modifications (e.g., Formation of Oximes, Hydrazones)

While categorized under transformations of the nitro group in the provided outline, the formation of oximes and hydrazones are characteristic reactions of the ketone carbonyl moiety. These reactions involve the condensation of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) (and its derivatives), respectively, leading to the formation of a carbon-nitrogen double bond.

The reaction of this compound with hydroxylamine (NH₂OH) in a suitable solvent, often in the presence of a weak acid or base, yields this compound oxime. Similarly, reaction with hydrazine (N₂H₄) produces the corresponding hydrazone, this compound hydrazone. libretexts.orgnih.gov This reaction is a key step in the Wolff-Kishner reduction, which can convert the hydrazone to an alkane under basic conditions. libretexts.orglibretexts.org

Table 3: Reactions at the Carbonyl Group to Form C=N Bonds

| Reagent | Product Class | Specific Product Name |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

Reactions at the Ketone Carbonyl Moiety

The ketone group features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. A wide variety of nucleophiles can attack the electrophilic carbonyl carbon of this compound. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl group. Subsequent protonation of the resulting alkoxide intermediate with a weak acid yields a tertiary alcohol. nih.gov

It is important to consider that strong, basic nucleophiles like organolithium reagents could potentially deprotonate the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of an enolate and competing with the desired nucleophilic addition. Furthermore, the presence of the electron-withdrawing nitro group can also influence the reactivity of the molecule.

Compound Index

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl group of this compound serves as a primary site for nucleophilic attack, readily undergoing condensation reactions with various nitrogen and oxygen nucleophiles. These reactions typically involve the initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-heteroatom double bond.

Common transformations include reactions with primary amines to form imines (Schiff bases), with hydroxylamine to yield an oxime, and with hydrazine and its derivatives (like 2,4-dinitrophenylhydrazine) to produce the corresponding hydrazones. These reactions are fundamental in synthetic chemistry for the derivatization of ketones and the formation of new carbon-nitrogen bonds. The general schemes for these reactions are presented below.

Table 1: Predicted Condensation Reactions of this compound

| Nucleophile | Reagent Example | Product Type | General Product Structure |

| Primary Amine | R-NH₂ | Imine (Schiff Base) | |

| Hydroxylamine | NH₂OH | Oxime | |

| Hydrazine | NH₂NH₂ | Hydrazone | |

| Substituted Hydrazine | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of protons on the carbons alpha (α) to the ketone carbonyl group imparts significant reactivity. This compound possesses two such sites: the methylene (B1212753) (-CH₂-) group at the C1 position (benzylic position) and the methyl (-CH₃) group at the C3 position. Deprotonation at these sites by a suitable base generates a resonance-stabilized enolate anion, a potent nucleophile.

The regioselectivity of enolate formation is governed by the reaction conditions, leading to either the kinetic or the thermodynamic product.

Kinetic Enolate: Formed by the rapid removal of the most accessible, least sterically hindered α-proton. For this molecule, deprotonation of the terminal methyl group (C3) is favored under kinetic control (e.g., using a bulky, strong base like Lithium diisopropylamide (LDA) at low temperatures, such as -78 °C).

Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Formation of the thermodynamic enolate is favored under conditions that allow for equilibrium (e.g., using a smaller, weaker base like an alkoxide at higher temperatures). Deprotonation at the benzylic C1 position would lead to the more substituted, and thus thermodynamically favored, enolate.

Once formed, these enolates can react with a variety of electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation), providing a powerful method for carbon-carbon bond formation.

Table 2: Regioselectivity in Enolate Formation

| Control Type | Favored Deprotonation Site | Typical Conditions | Resulting Enolate | Subsequent Reaction Example (with R-X) |

| Kinetic | C3 (Methyl group) | LDA, THF, -78 °C | Less substituted | 1-(2-Methyl-6-nitrophenyl)pentan-2-one |

| Thermodynamic | C1 (Methylene group) | NaOEt, EtOH, 25 °C | More substituted | 1-(2-Methyl-6-nitrophenyl)-1-R-propan-2-one |

Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Directing Effects

The directing effects are as follows:

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5, as C6 is blocked). libretexts.orglibretexts.org

Nitro Group (-NO₂): A deactivating group that directs incoming electrophiles to the meta position (C3 and C5, relative to its position at C6). pressbooks.pubmasterorganicchemistry.com

In this case, both groups direct incoming electrophiles to the same positions (C3 and C5). This is known as a reinforcing or cooperative effect. msu.eduyoutube.com However, the choice between the C3 and C5 positions is influenced by sterics. The C3 position is flanked by the methyl group and the propan-2-one substituent, creating significant steric hindrance. Therefore, electrophilic attack is predicted to occur preferentially at the less hindered C5 position. libretexts.orgmasterorganicchemistry.com

Table 3: Predicted Regioselectivity of EAS Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Methyl-4,6-dinitrophenyl)propan-2-one |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2-methyl-6-nitrophenyl)propan-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-2-methyl-6-nitrophenyl)propan-2-one |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub

In this compound, the nitro group strongly activates the ring toward nucleophilic attack. However, the molecule lacks a conventional leaving group (e.g., a halide). The methyl group is not a viable leaving group under SNAr conditions. While the nitro group itself can sometimes be displaced under very forcing conditions, this is not a common transformation. Therefore, the parent molecule is generally unreactive towards nucleophilic aromatic substitution. If a good leaving group were present at the C2 or C4 position, the molecule would be highly activated for SNAr at that site. The presence of the ortho-methyl group at C2 would also sterically hinder nucleophilic attack at the C1 or C3 positions. acs.org

Rearrangement Reactions and Fragmentation Pathways

The structural features of this compound allow for potential rearrangement reactions and predictable fragmentation patterns in mass spectrometry.

A notable potential transformation is the Baeyer-Villiger oxidation , which converts ketones to esters using peroxyacids (e.g., m-CPBA). wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The established order of migration is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. pw.livechemistrysteps.com In this molecule, the groups are a methyl group and a 2-methyl-6-nitrophenylmethyl group (a substituted primary alkyl group). Following the migratory aptitude rules, the larger 2-methyl-6-nitrophenylmethyl group would be expected to migrate, leading to the formation of (2-methyl-6-nitrophenyl)methyl acetate.

In mass spectrometry , the molecule is expected to exhibit characteristic fragmentation patterns based on its functional groups. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl is a common pathway for ketones. youtube.comchemistrynotmystery.com This would result in the loss of a methyl radical (•CH₃) to form a [M-15]⁺ acylium ion, or the loss of the 2-methyl-6-nitrophenylmethyl radical to form the acetyl cation [CH₃CO]⁺ (m/z 43).

Nitroaromatic Fragmentation: The nitro group can undergo fragmentation through the loss of •NO (m/z 30) or •NO₂ (m/z 46). nih.gov Subsequent cleavages of the aromatic ring can also occur. The fragmentation of protonated aromatic ketones can involve complex proton transfers leading to the loss of neutral molecules like benzene (B151609). nih.gov

Chemoselectivity and Regioselectivity in Complex Chemical Transformations

The multifunctional nature of this compound means that chemoselectivity—the selective reaction of one functional group in the presence of others—is a critical consideration in its synthesis and transformations.

Reduction Reactions: The molecule contains two reducible groups: the ketone and the nitro group. Selective reduction is possible using specific reagents. For example, catalytic hydrogenation (e.g., H₂ over Pd/C) would likely reduce both the nitro group to an amine and the ketone to an alcohol. researchgate.net In contrast, chemoselective reducing agents could target one group over the other. For instance, sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to a secondary alcohol while leaving the nitro group intact. Conversely, reagents like tin(II) chloride (SnCl₂) in HCl are commonly used for the selective reduction of aromatic nitro groups to anilines in the presence of a ketone. nih.gov

Base-Catalyzed vs. Electrophilic Reactions: In the presence of a base, reactions will overwhelmingly occur at the α-carbon via enolate formation. Under strongly acidic conditions with an electrophile, reactions will occur on the aromatic ring (EAS), as the ketone carbonyl will be protonated and the enol concentration will be low.

Regioselectivity, or the control of where a reaction occurs on the molecule, is governed by the principles discussed in previous sections. For reactions involving the side chain, the choice between the kinetic and thermodynamic enolate determines the site of C-C bond formation. For reactions on the aromatic ring, the reinforcing but sterically influenced directing effects of the methyl and nitro groups favor substitution at the C5 position.

Advanced Analytical Characterization and Methodologies for 1 2 Methyl 6 Nitrophenyl Propan 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2-Methyl-6-nitrophenyl)propan-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The expected signals for this compound would include:

A singlet for the methyl protons of the propan-2-one moiety (CH₃-C=O).

A singlet for the methylene (B1212753) protons (Ar-CH₂-C=O).

A singlet for the methyl group attached to the aromatic ring (Ar-CH₃).

Signals in the aromatic region corresponding to the three protons on the disubstituted benzene (B151609) ring. The specific splitting patterns (doublets, triplets) and coupling constants (J-values) of these aromatic protons are critical for confirming the 1,2,3-substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct signals are expected:

A signal for the carbonyl carbon (C=O), typically found far downfield.

Signals for the six carbons of the aromatic ring. The carbons directly attached to the nitro and methyl groups, as well as the methylene group, will have characteristic chemical shifts.

Signals for the three aliphatic carbons: the methylene carbon, the methyl carbon of the propanone group, and the methyl carbon on the aromatic ring.

2D-NMR Techniques: To definitively assign these signals and confirm the structure, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY would reveal correlations between neighboring protons, particularly useful for assigning the protons on the aromatic ring.

HSQC correlates each proton signal with its directly attached carbon, linking the ¹H and ¹³C assignments.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. For instance, an HMBC correlation from the methylene protons to the carbonyl carbon and to the aromatic carbons would confirm the core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general chemical shift ranges and substituent effects. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Ar-CH₃ | ~2.3-2.5 | ~15-20 | Methyl group on the nitro-substituted ring. |

| C(O)-CH₃ | ~2.2 | ~30 | Acetyl methyl group. |

| Ar-CH₂-C(O) | ~4.0-4.3 | ~45-55 | Methylene bridge protons. |

| Aromatic C-H | ~7.3-7.8 | ~125-140 | Three protons on the substituted ring. |

| Aromatic C-NO₂ | N/A | ~150 | Carbon bearing the nitro group. |

| Aromatic C-CH₃ | N/A | ~135-140 | Carbon bearing the methyl group. |

| Aromatic C-CH₂ | N/A | ~130-135 | Carbon bearing the methylene group. |

| C=O | N/A | >200 | Ketone carbonyl carbon. |

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule by measuring its vibrational modes.

IR Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. For this compound, characteristic absorption bands would be expected for:

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is indicative of the ketone carbonyl group.

NO₂ Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-H Stretches: Bands for aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the aromatic ring vibrations and the symmetric NO₂ stretch. The C=O bond, being polarized, would show a weaker signal compared to its IR absorption.

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is dominated by the transitions associated with the nitrophenyl chromophore.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions. The nitro group, being a strong chromophore, significantly influences the absorption maxima (λ_max).

Solvent Effects: The polarity of the solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism.

π → π transitions:* Increasing solvent polarity typically causes a bathochromic (red) shift to longer wavelengths. This is because the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents.

n → π transitions:* These transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. This occurs because the non-bonding electrons of the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvents, increasing the energy gap for the transition.

Studying the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane (B92381), ethanol (B145695), water) can help in assigning the nature of the electronic transitions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides structural clues.

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion (M⁺˙) to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula (C₁₀H₁₁NO₃ for the target compound) by distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion fragments in a predictable manner. Analysis of these fragment ions helps to confirm the molecular structure. Key expected fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of an acylium ion [CH₃C=O]⁺ at m/z 43.

Benzylic cleavage: Cleavage of the bond between the methylene group and the carbonyl group to form a stable 2-methyl-6-nitrobenzyl cation.

Loss of nitro group: Fragmentation involving the loss of NO₂ (46 Da) or other small neutral molecules.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for performing quantitative analysis. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound with the polarity of this compound.

Method Development: A typical RP-HPLC method would involve:

Column: A C18 stationary phase, which is non-polar.

Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The ratio can be optimized (isocratic or gradient elution) to achieve good separation and a reasonable retention time.

Detector: A UV detector is ideal, as the nitrophenyl group provides strong UV absorbance. The detection wavelength would be set at one of the compound's absorption maxima (λ_max) determined by UV-Vis spectroscopy to ensure high sensitivity.

Purity Assessment: To assess purity, a sample of the compound is injected, and the resulting chromatogram is analyzed. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks detected. A purity level of >98% is often required for research and reference standards.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is particularly useful for the analysis of impurities, residual solvents, and degradation products in a sample of "this compound".

In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification.

For the analysis of "this compound", a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of all volatile components. Electron ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns.

The mass spectrum of "this compound" is expected to show a molecular ion peak (M+) and characteristic fragment ions. The fragmentation of carbonyl compounds often involves α-cleavage and McLafferty rearrangement. miamioh.edu For nitroaromatic compounds, characteristic fragments corresponding to the loss of NO and NO₂ are also expected. nih.gov The mass spectrum of the related compound 1-phenyl-1,2-propanedione (B147261) shows a prominent peak for the benzoyl cation (m/z 105), which is a common fragment for phenyl ketones. nist.gov

A hypothetical summary of expected GC-MS parameters and fragmentation for "this compound" is provided below.

| GC-MS Parameter | Value/Description |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 193 |

| Expected Key Fragments | m/z 151 ([M-NO₂]⁺), m/z 134 ([M-NO₂-OH]⁺), m/z 120 ([M-NO₂-CH₃CO]⁺), m/z 43 ([CH₃CO]⁺) |

This table is based on general principles of mass spectrometry and data from analogous compounds.

Solid-State Characterization Methods

The solid-state properties of a compound, such as its crystal structure and polymorphism, can significantly influence its physical and chemical properties. Therefore, solid-state characterization is a critical aspect of the analysis of "this compound".

X-ray Crystallography for Absolute Structure and Conformational Analysis

While the specific crystal structure of "this compound" is not publicly available, analysis of related structures can provide insights into its likely molecular geometry. For instance, the crystal structure of 2-Methyl-6-nitro-2H-indazole reveals a nearly planar indazole ring system. researchgate.net Similarly, the crystal structure of N-(2-nitrophenyl)maleimide shows a significant dihedral angle between the benzene and maleimide (B117702) rings. iucr.org A study on 2-6-dimethoxy-4-((2-nitrophenylimin)methyl) phenol (B47542) also provides detailed structural information on a related 2-nitrophenyl derivative. benthamdirect.com

A hypothetical table of crystallographic data for a compound with a similar structure is presented below to illustrate the type of information obtained from an X-ray crystallography study.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

This table is illustrative and based on data for structurally related compounds.

Theoretical and Computational Studies of 1 2 Methyl 6 Nitrophenyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. For 1-(2-methyl-6-nitrophenyl)propan-2-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine key electronic properties. These calculations can elucidate the distribution of electron density, identify molecular orbitals, and quantify reactivity descriptors.

Global reactivity descriptors derived from DFT are crucial for predicting the chemical behavior of the molecule. These descriptors include chemical hardness, electronic chemical potential, and electrophilicity, which together provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Value (illustrative) | Significance |

| Chemical Hardness (η) | 4.5 eV | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | -3.2 eV | Indicates the escaping tendency of electrons. |

| Electrophilicity Index (ω) | 1.15 eV | Quantifies the ability to accept electrons. |

Note: The values in this table are for illustrative purposes and are not derived from specific published research on this compound.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for highly accurate calculations of molecular geometry and energy. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods are used to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry.

These calculations provide precise bond lengths, bond angles, and dihedral angles. The total energy calculated for the optimized structure corresponds to the most stable conformation of the molecule in the gas phase.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating specific bonds and calculating the energy of each resulting conformation. This process helps to identify the lowest energy (most stable) conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape influences its physical and chemical properties.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are invaluable for predicting various spectroscopic properties, which can then be compared with experimental spectra for validation. For this compound, theoretical calculations can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to the UV-Vis spectrum. Similarly, the vibrational frequencies corresponding to the peaks in an IR spectrum can be computed. The correlation between predicted and experimental spectra can confirm the molecular structure and provide a deeper understanding of its electronic and vibrational characteristics.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (illustrative) | Experimental Value (hypothetical) |

| Major IR Absorption (C=O stretch) | 1715 cm⁻¹ | 1720 cm⁻¹ |

| UV-Vis λmax | 280 nm | 278 nm |

| ¹H NMR Chemical Shift (CH₃ of propanone) | 2.1 ppm | 2.2 ppm |

Note: The values in this table are for illustrative purposes and are not derived from specific published research on this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism.

Transition State Analysis

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

Solvent Effects in Computational Models

In the field of computational chemistry, understanding the influence of solvents is crucial for accurately predicting the behavior of molecules in a condensed phase. For a compound such as this compound, its chemical structure, featuring both polar (nitro group and carbonyl group) and nonpolar (phenyl ring and methyl groups) regions, suggests that its properties would be significantly influenced by the surrounding solvent environment.

Computational models address solvent effects through two primary approaches: explicit and implicit solvent models. An explicit solvent model would involve simulating a discrete number of solvent molecules around the solute molecule, this compound. This method can provide a highly detailed picture of solute-solvent interactions, including hydrogen bonding and specific orbital interactions. However, it is computationally very expensive.

A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and can effectively model the bulk electrostatic effects of the solvent on the solute. For this compound, using a PCM approach could provide insights into how its conformational stability, electronic properties, and reactivity are altered in solvents of varying polarity, from nonpolar solvents like hexane (B92381) to polar protic solvents like ethanol (B145695) and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).

While specific studies on this compound are not available, research on structurally related nitroaromatic compounds often reveals significant solvent-induced shifts in their electronic absorption spectra (UV-Vis spectra), which can be predicted and interpreted using time-dependent density functional theory (TD-DFT) calculations coupled with implicit solvent models.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental tools in computational chemistry for understanding and predicting the chemical reactivity of a molecule.

The MEP is a mapping of the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would be expected to show negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these as regions susceptible to electrophilic attack. Conversely, positive potential (typically colored in blue) would be anticipated around the hydrogen atoms of the methyl groups and the aromatic ring, suggesting these as sites for potential nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring and the carbonyl group, while the LUMO is expected to be predominantly located on the nitro group, which is a strong electron-withdrawing group. A computational study would provide the precise energies of these orbitals and the magnitude of the energy gap, offering quantitative insights into its reactivity.

Although no specific computational data for this compound has been reported in the literature, the theoretical frameworks of MEP and FMO analysis provide a robust basis for predicting its reactive behavior.

Synthetic Utility and Applications of 1 2 Methyl 6 Nitrophenyl Propan 2 One As a Chemical Intermediate

Role in the Synthesis of Diverse Organic Scaffolds

The unique arrangement of functional groups in 1-(2-Methyl-6-nitrophenyl)propan-2-one makes it a potentially valuable precursor for a variety of organic structures. The presence of the ketone allows for a wide range of classical carbonyl chemistry, while the nitro group can be readily transformed into other nitrogen-containing functionalities, opening avenues for the construction of heterocyclic systems and substituted aromatic compounds.

Construction of Nitrogen-Containing Heterocyclic Systems

In a hypothetical reaction pathway, the nitro group of this compound could be selectively reduced to an amine. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). The resulting ortho-amino ketone is a key intermediate that can undergo intramolecular condensation to form a heterocyclic ring. Depending on the reaction conditions and the desired product, this could lead to the formation of substituted indoles or quinolines, which are privileged scaffolds in drug discovery.

| Heterocyclic System | Potential Synthetic Route | Key Transformation |

| Substituted Indoles | Reductive cyclization of this compound. | 1. Reduction of the nitro group to an amine. 2. Intramolecular condensation of the resulting amino ketone. |

| Substituted Quinolines | Condensation with a suitable carbonyl compound followed by cyclization and aromatization. | 1. Intermolecular condensation. 2. Cyclization and dehydration. |

Synthesis of Substituted Arylalkane Derivatives

Beyond heterocycles, this compound can serve as a precursor for a range of substituted arylalkane derivatives. The ketone functionality is a versatile handle for carbon-carbon bond formation. For instance, reactions such as the Wittig reaction would allow for the introduction of a double bond, which could then be further functionalized. Similarly, Grignard or organolithium reagents could add to the carbonyl group, leading to tertiary alcohols that can be deoxygenated to afford substituted arylalkanes.

Furthermore, the nitro group can be diazotized after reduction to an amine, and this diazonium salt can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups. This would provide a powerful method for the synthesis of a library of substituted arylalkanes derived from the parent ketone.

Precursor for Advanced Chemical Materials (Excluding any Biological/Clinical Uses)

The chromophoric and reactive nature of this compound and its derivatives suggests their potential application in the development of advanced chemical materials.

Components for Organic Dyes and Pigments

Many organic dyes and pigments are based on aromatic structures containing electron-donating and electron-withdrawing groups, which create a conjugated system capable of absorbing visible light. The nitro group in this compound is a strong electron-withdrawing group. By introducing electron-donating groups through derivatization of the ketone or the aromatic ring, it may be possible to create molecules with intense colors. For example, condensation of the ketone with an electron-rich aromatic amine could lead to the formation of an azo-methine dye.

| Dye/Pigment Class | Potential Synthetic Approach | Key Functional Groups |

| Azo-methine Dyes | Condensation of the ketone with an aromatic amine. | Imine (-C=N-) linkage, nitro group, and electron-donating groups on the amine. |

| Nitro Dyes | Further functionalization of the aromatic ring to enhance chromophoric properties. | Nitro group and other auxochromes. |

Building Blocks for Specialty Chemicals

The reactivity of this compound also positions it as a building block for various specialty chemicals. For example, the ketone can be used as a starting material for the synthesis of specialty polymers. Polymerization could potentially be initiated through reactions involving the ketone or through functional groups introduced via derivatization. Additionally, the molecule could be incorporated into larger structures to impart specific properties, such as thermal stability or altered solubility, to specialty chemicals used in coatings, adhesives, or electronic materials.

Strategies for Derivatization and Scaffold Diversity Generation

The generation of molecular diversity from a single starting material is a key goal in modern organic synthesis. This compound offers multiple handles for derivatization, allowing for the creation of a wide array of new chemical entities.

The primary sites for derivatization are the ketone, the nitro group, the aromatic ring, and the methyl group on the ring.

| Reaction Site | Type of Reaction | Potential Products |

| Ketone | Nucleophilic addition (e.g., Grignard, organolithium), Wittig reaction, reductive amination, condensation reactions. | Alcohols, alkenes, amines, imines, and larger carbon skeletons. |

| Nitro Group | Reduction to amine, subsequent diazotization and Sandmeyer reactions. | Anilines, and a wide variety of substituted aromatics (halides, nitriles, phenols). |

| Aromatic Ring | Electrophilic aromatic substitution (further substitution is likely directed by the existing groups). | Poly-substituted aromatic compounds. |

| Methyl Group | Radical halogenation followed by nucleophilic substitution. | Benzylic-functionalized derivatives. |

By systematically exploring these reactions, a diverse library of compounds can be generated from this single precursor. For instance, a combinatorial approach could be employed where the ketone is first reacted with a set of Grignard reagents, and then the nitro group of each product is reduced and subjected to a series of Sandmeyer reactions. This would rapidly generate a large number of structurally distinct molecules with potential applications in various fields of chemical science.

Future Directions and Emerging Research Avenues in 1 2 Methyl 6 Nitrophenyl Propan 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research in the synthesis of 1-(2-Methyl-6-nitrophenyl)propan-2-one and its derivatives will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising direction is the development of one-pot syntheses that combine multiple reaction steps into a single, efficient process. unirioja.es For instance, a potential one-pot approach could involve the direct nitration and subsequent functionalization of a suitable styrene (B11656) precursor. unirioja.es The use of copper(II) as a catalyst in such transformations has shown promise for the synthesis of β-nitrostyrenes from styrenes, offering a convenient and inexpensive route under mild conditions. unirioja.es

Furthermore, the exploration of biocatalysis and photoredox catalysis could offer sustainable alternatives to traditional synthetic methods. Enzymes, with their high selectivity and ability to operate under mild conditions, could be engineered to catalyze key steps in the synthesis of this compound. Similarly, visible-light-mediated photoredox catalysis provides an energy-efficient platform for a wide range of organic transformations, which could be harnessed for the synthesis and derivatization of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. unirioja.es | Reduced waste, time, and resource efficiency. unirioja.es |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, environmentally benign. |

| Photoredox Catalysis | Utilization of visible light as an energy source. | Energy-efficient, access to unique reaction pathways. |

Exploration of Unconventional Reactivity Pathways

The unique structural features of this compound, particularly the ortho-substituted nitro group, suggest the potential for unconventional reactivity. The nitro group is a versatile functional group that can participate in a variety of transformations beyond its traditional role as an electron-withdrawing group. mdpi.com

Future research could delve into the denitrative cross-coupling reactions of this compound. nih.gov These reactions allow for the replacement of the nitro group with other functional groups, providing a powerful tool for molecular diversification. nih.gov The steric hindrance imposed by the adjacent methyl group could lead to unique selectivity in these transformations.

Another area of interest is the exploration of intramolecular cyclization reactions. The proximity of the propan-2-one moiety to the nitro and methyl groups on the aromatic ring could facilitate novel cyclization pathways, leading to the formation of complex heterocyclic structures. These reactions could be triggered by various stimuli, such as light, heat, or specific catalysts.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and byproducts. rsc.orgrsc.orgyoutube.comfrontiersin.org

The application of techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to reactions involving this compound could be particularly enlightening. rsc.orgrsc.org For instance, in situ FTIR could be used to track the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions. rsc.orgrsc.org This is especially useful for reactions involving transient or unstable intermediates that are difficult to isolate and characterize using traditional methods. spectroscopyonline.com

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| In Situ FTIR Spectroscopy | Real-time monitoring of functional group transformations. rsc.orgrsc.org | Optimization of reaction conditions, identification of reaction intermediates. rsc.org |

| In Situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. | Elucidation of complex reaction mechanisms, determination of reaction kinetics. |

| Raman Spectroscopy | Vibrational information complementary to FTIR, particularly for non-polar bonds. | Mechanistic studies of reactions involving subtle structural changes. |

High-Throughput Experimentation in Reaction Discovery and Optimization

High-throughput experimentation (HTE) has emerged as a powerful tool for accelerating the discovery and optimization of new chemical reactions. By enabling the rapid screening of a large number of reaction conditions, HTE can significantly reduce the time and resources required for synthetic methodology development.